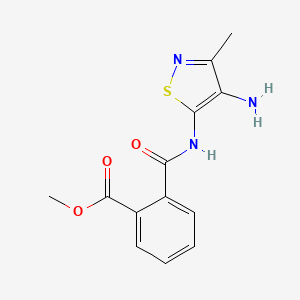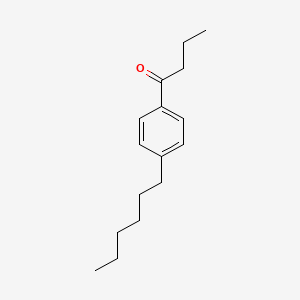
Benzofuran-2-sulfonic acid methylamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of Benzofuran-2-sulfonic acid methylamide, benzofuran derivatives have been obtained by microwave-assisted synthesis .Molecular Structure Analysis
Benzofuran-2-sulfonic acid contains 20 bonds in total, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 sulfonic (thio-/dithio-) acid, and 1 Furane .Wissenschaftliche Forschungsanwendungen
BFMA has been used in a variety of scientific research applications. It has been used to study the effects of free radicals on cells and to investigate the mechanisms of action of drugs. It has also been used to study the effects of environmental pollutants on organisms. In addition, BFMA is used in the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
BFMA acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is thought to act by binding to the free radicals and preventing them from reacting with other molecules. Additionally, BFMA can interact with other molecules, such as proteins and enzymes, to modulate their activity.
Biochemical and Physiological Effects
BFMA has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial effects. Additionally, it has been shown to have protective effects against oxidative stress in cells and to reduce the formation of reactive oxygen species. It has also been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BFMA has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is easy to synthesize and can be used in a variety of research applications. However, there are some limitations to its use. It is a relatively unstable compound and can be easily degraded by light and heat. Additionally, its solubility in water is limited and it can be difficult to dissolve in organic solvents.
Zukünftige Richtungen
The use of BFMA in scientific research has been growing in recent years and there are a number of potential future directions for research. These include exploring its effects on other biological systems, such as the immune system and the nervous system. Additionally, further research could be done to investigate its potential therapeutic applications. Additionally, further research could be done to investigate the mechanisms of action of BFMA and to develop more efficient synthesis methods. Finally, further research could be done to investigate the effects of environmental pollutants on organisms treated with BFMA.
Synthesemethoden
BFMA can be synthesized from the reaction of benzofuran and sulfuric acid. The reaction occurs in two steps. In the first step, anhydrous sulfuric acid is added to benzofuran and heated to a temperature of 150°C. This reaction produces benzofuran-2-sulfonic acid, which is then reacted with methylamine in the second step. The reaction is heated to a temperature of 130°C and the resulting product is BFMA.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-benzofuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-10-14(11,12)9-6-7-4-2-3-5-8(7)13-9/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOXWBLEMNCDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)

![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)



![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)






